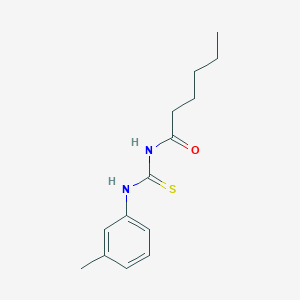![molecular formula C19H18ClN3OS2 B399158 N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B399158.png)
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Analyse Des Réactions Chimiques
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, blocking its function and leading to the death of the bacterial cells . Additionally, it may interact with other proteins and pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide can be compared with other benzothiazole derivatives such as:
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbutanamide: This compound has a benzoxazole ring instead of a benzothiazole ring, which may affect its biological activity and chemical reactivity.
N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide: This derivative has a methyl group on the phenyl ring, which can influence its pharmacokinetic properties and efficacy.
Propriétés
Formule moléculaire |
C19H18ClN3OS2 |
|---|---|
Poids moléculaire |
404g/mol |
Nom IUPAC |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H18ClN3OS2/c1-11(2)9-17(24)23-19(25)22-15-10-12(7-8-13(15)20)18-21-14-5-3-4-6-16(14)26-18/h3-8,10-11H,9H2,1-2H3,(H2,22,23,24,25) |
Clé InChI |
HBSDUBRPOGEZIA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399075.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399077.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-pentanoylthiourea](/img/structure/B399078.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399079.png)

![N-[(2,6-dimethylphenyl)carbamothioyl]hexanamide](/img/structure/B399083.png)
![N-[(4-methylphenyl)carbamothioyl]hexanamide](/img/structure/B399085.png)
![N-[(3-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399089.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]hexanamide](/img/structure/B399090.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide](/img/structure/B399092.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}hexanamide](/img/structure/B399093.png)
![N-[(4-fluorophenyl)carbamothioyl]hexanamide](/img/structure/B399094.png)
![Ethyl 2-[(hexanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B399096.png)
